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Compound of Interest

N-Fmoc-2,3-dimethoxy-D-
Compound Name:
phenylalanine

Cat. No.: B12275884

Get Quote

Executive Summary

N-Fmoc-2,3-dimethoxy-D-phenylalanine is a specialized non-canonical amino acid building

block used primarily in Solid Phase Peptide Synthesis (SPPS) to introduce conformational
constraints and modulate the lipophilicity of bioactive peptides. Its "D" configuration confers
resistance to proteolytic degradation, while the 2,3-dimethoxy substitution pattern on the phenyl
ring alters the electronic properties and steric profile compared to the more common 3,4-
dimethoxy or unsubstituted phenylalanine.

This guide provides a rigorous technical comparison of this compound against its regioisomers
and protected alternatives, focusing on Nuclear Magnetic Resonance (NMR) as the primary
tool for structural validation.

Key Technical Specifications

e Chemical Formula: C26H25NOs|[1]

e Molecular Weight: 447.48 g/mol
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 Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.

 Critical Quality Attribute (CQA): Regiochemical purity (distinguishing 2,3-OMe from 3,4-OMe
isomers) and enantiomeric purity (D vs. L).

Structural Characterization & NMR Analysis
Theoretical Basis of Identification

In an achiral solvent (e.g., DMSO-de or CDClIs), the NMR spectrum of the D-enantiomer is
identical to the L-enantiomer. Therefore, standard 1H NMR confirms chemical structure and
regiochemistry, while chiral HPLC or derivatization with chiral shift reagents (e.g., Eu(hfc)s) is
required to verify the D-configuration.

1H NMR Assignment (400 MHz, DMSO-de)

The following data represents the characteristic signals for N-Fmoc-2,3-dimethoxy-D-
phenylalanine.
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Proton Group

Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment
Logic

Amide NH

7.60-7.70

Doublet

1H

Characteristic

amide doublet,
exchangeable

with D20.

Fmoc Aromatics

7.89,7.72,7.41,
7.32

Multi-plet

8H

Standard Fmoc
pattern: 2
pseudo-doublets
(H1/H8, H4/H5)
and 2 pseudo-

triplets.

Phenyl Ring (H-
6)

6.90 - 7.00

Doublet

1H

Ortho to alkyl
chain, meta to
OMe.

Phenyl Ring (H-
5)

6.95-7.05

Triplet

1H

Meta to both
substituents
(overlaps often

occur here).

Phenyl Ring (H-
4)

6.70 - 6.80

Doublet

1H

Ortho to 3-OMe
group.

Alpha-CH (a-H)

4.35-4.45

Multiplet

1H

Deshielded by
urethane and

carboxylic acid.

Fmoc CH:

4.20-4.30

Doublet

2H

Diastereotopic
protons often
appear as a split
doublet.

Fmoc CH

4.15-4.25

Triplet

1H

Bridgehead
proton of the

fluorenyl group.
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Distinct singlets.

2-OMe is often
Methoxy (OCHs) 3.75, 3.72 Singlets 6H shielded relative

to 3-OMe due to

steric twist.

Diastereotopic
methylene

Beta-CH:z (3-H) 2.90-3.15 dd (Spilit) 2H protons; distinct
ABX system with
o-H.

The Regioisomer Problem: 2,3- vs. 3,4-Dimethoxy

The most common synthetic impurity or misidentified product is the 3,4-dimethoxy isomer. NMR
is the definitive method to distinguish them based on aromatic splitting patterns.

3,4-Dimethoxy

Feature 2,3-Dimethoxy (Target) _ _
(Alternative/Impurity)
) ABC System: 3 adjacent ABX System: Isolated H2
Aromatic Pattern )
protons (H4, H5, H6). (singlet) + H5/H6 (doublets).
o Two doublets and one triplet One singlet (H2), two doublets
Splitting
(or dd). (H5, H6).
i Often distinct (Ad > 0.05 ppm) Often very close or overlapping
Methoxy Shifts )
due to ortho-effect. singlets.
] 2-OMe causes restricted Minimal steric hindrance on the
Steric Effect ) ] ] ] ]
rotation of the side chain. side chain.

Experimental Protocol: Self-Validating
Characterization

Expert Insight: This protocol includes an internal "System Suitability Test" using the residual
solvent peak to ensure calibration accuracy.
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Step-by-Step Methodology

e Sample Preparation:
o Weigh 5-10 mg of N-Fmoc-2,3-dimethoxy-D-phenylalanine.

o Dissolve in 0.6 mL of DMSO-ds (99.9% D). Note: CDCIs can be used, but DMSO is
preferred for Fmoc-amino acids to prevent aggregation and improve solubility.

o Validation: Ensure the solution is clear. Turbidity indicates residual salts or free amino acid
zwitterions.

e Acquisition Parameters (Standard 400 MHz):

[¢]

Pulse Sequence: zg30 (30° pulse angle).

[¢]

Scans (NS): 16 or 32 (Sufficient for >98% purity).

[e]

Relaxation Delay (D1): 1.0 — 2.0 seconds.

o

Temperature: 298 K (25°C).
e Processing & Calibration:

o Apply exponential multiplication (LB = 0.3 Hz).

o Calibrate: Set the residual DMSO quintet center to 2.50 ppm.

o Phasing: Ensure the Fmoc doublet at ~7.89 ppm is purely absorptive (upward).
« Interpretation Logic (The "Check" Step):

o Check 1: Integrate the Fmoc CHz (4.2-4.3 ppm). Set value to 2.00.

o Check 2: Verify the Methoxy region (3.7-3.8 ppm) integrates to ~6.00 relative to the Fmoc
CHa.

o Pass Criteria: If Methoxy integration is < 5.8 or > 6.2, check for solvent peaks or
incomplete deprotection impurities.
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Visual Analysis Workflows
Structural Verification Logic

The following diagram illustrates the decision tree for validating the identity of the compound
using NMR data.

Crude Product / Sample

Dissolve in DMSO-d6

Acquire 1H NMR

Fmoc Signals Present?
(7.3-7.9 ppm, 4.2 ppm)

Yes No

Methoxy Region Check REJECT: Fmoc Cleaved
(Two singlets @ ~3.7 ppm) (Missing >7.0 ppm signals)

Aromatic Splitting Analysis
(Distinguish 2,3 vs 3,4)

3 Adjacent Protons (d, t, d) \Isolated Singlet (s, d, d)

Identity Confirmed: REJECT: 3,4-Isomer Detected
N-Fmoc-2,3-dimethoxy-D-Phe (Singlet at ~6.8 ppm)

Click to download full resolution via product page
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Caption: Logic flow for discriminating the target 2,3-dimethoxy isomer from common impurities

using 1H NMR.

Synthetic Context & Application

Understanding where this data fits in the drug development pipeline.[1]

Raw Material
(D-Phe derivative)

Fmoc Protection
(Fmoc-OSu)

Click to download full resolution via product page

NMR Characterization
(Current Step)

Solid Phase
Peptide Synthesis

Peptide Analog
(Altered Lipophilicity)

Caption: The critical role of NMR QC before introducing the expensive building block into

SPPS.

Comparative Performance Analysis

This section compares N-Fmoc-2,3-dimethoxy-D-phenylalanine against its closest functional

alternatives in peptide engineering.

Feature

N-Fmoc-2,3-
dimethoxy-D-Phe

N-Fmoc-3,4-
dimethoxy-D-Phe

N-Fmoc-D-Phe
(Unsubstituted)

Electronic Effect

Electron-rich; 2-
position induces steric

twist.

Electron-rich; planar

orientation preferred.

Neutral; standard

aromatic stacking.

Lipophilicity

High (Methoxy groups

increase logP).

High.

Moderate.

NMR Diagnostic

Distinct: No aromatic

singlet.

Distinct: Aromatic

singlet (H2) present.

Standard 5-proton

multiplet.

Proteolytic Stability

High (D-isomer +
Steric bulk).

High (D-isomer).

High (D-isomer only).

Common Use

Constraining
backbone

conformation (sterics).

Mimicking
DOPA/Catecholamine

S.

Standard hydrophobic

residue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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